molecular formula C14H17F3N2 B15220802 1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]

1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]

Katalognummer: B15220802
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: LCDNFBMYWLFXIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The spirocyclic structure is then formed through cyclization reactions involving piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Flow chemistry techniques can also be employed to scale up the production while maintaining consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. This compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] stands out due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for developing new therapeutic agents .

Conclusion

1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a compound of great interest in various scientific fields. Its unique structure and diverse applications make it a valuable subject for further research and development.

Eigenschaften

Molekularformel

C14H17F3N2

Molekulargewicht

270.29 g/mol

IUPAC-Name

1'-methyl-5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H17F3N2/c1-19-6-4-13(5-7-19)9-18-12-3-2-10(8-11(12)13)14(15,16)17/h2-3,8,18H,4-7,9H2,1H3

InChI-Schlüssel

LCDNFBMYWLFXIH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)CNC3=C2C=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.